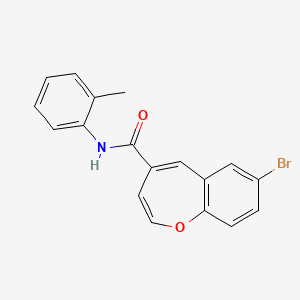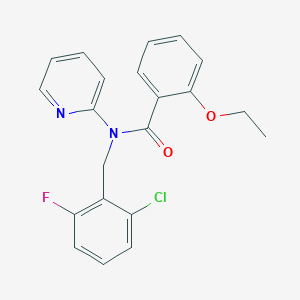
7-bromo-N-(2-methylphenyl)-1-benzoxepine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-bromo-N-(2-methylphenyl)-1-benzoxepine-4-carboxamide: is a synthetic organic compound that belongs to the class of benzoxepines. Benzoxepines are heterocyclic compounds containing a benzene ring fused to an oxepine ring. This compound is characterized by the presence of a bromine atom at the 7th position, a 2-methylphenyl group attached to the nitrogen atom, and a carboxamide group at the 4th position of the benzoxepine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-N-(2-methylphenyl)-1-benzoxepine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Amidation: The carboxylic acid group at the 4th position of the benzoxepine ring is converted to a carboxamide group through a reaction with 2-methylphenylamine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of large-scale reactors, efficient purification techniques like recrystallization or chromatography, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the 2-methylphenyl group, leading to the formation of corresponding ketones or alcohols.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine or other reduced forms.
Substitution: The bromine atom at the 7th position can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like primary or secondary amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of amines or other reduced forms.
Substitution: Formation of new derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry:
Synthesis of Derivatives:
Biology:
Biological Probes: It can be used as a biological probe to study enzyme interactions and receptor binding due to its unique structural features.
Medicine:
Pharmaceutical Research: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry:
Material Science: It is used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-bromo-N-(2-methylphenyl)-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, leading to alterations in cellular signaling pathways. For example, it may inhibit the activity of certain kinases or receptors, thereby affecting cell proliferation, apoptosis, or other cellular processes.
Comparison with Similar Compounds
7-bromo-1-benzoxepine-4-carboxamide: Lacks the 2-methylphenyl group, leading to different biological activities.
N-(2-methylphenyl)-1-benzoxepine-4-carboxamide: Lacks the bromine atom, resulting in altered reactivity and properties.
7-chloro-N-(2-methylphenyl)-1-benzoxepine-4-carboxamide: Substitution of bromine with chlorine, leading to different chemical and biological properties.
Uniqueness: The presence of both the bromine atom and the 2-methylphenyl group in 7-bromo-N-(2-methylphenyl)-1-benzoxepine-4-carboxamide imparts unique chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H14BrNO2 |
|---|---|
Molecular Weight |
356.2 g/mol |
IUPAC Name |
7-bromo-N-(2-methylphenyl)-1-benzoxepine-4-carboxamide |
InChI |
InChI=1S/C18H14BrNO2/c1-12-4-2-3-5-16(12)20-18(21)13-8-9-22-17-7-6-15(19)11-14(17)10-13/h2-11H,1H3,(H,20,21) |
InChI Key |
NCDGRVCWWBYKFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC3=C(C=CC(=C3)Br)OC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{2-[4-(2-Chlorobenzyl)-6,6-dimethyltetrahydro-pyran-4-yl]ethyl}-(4-isopropoxybenzyl)amine](/img/structure/B11326416.png)
![9-(3-chloro-4-methylphenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B11326422.png)

![2,3-dimethoxy-N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide](/img/structure/B11326439.png)
![N-[2-(dimethylamino)-2-phenylethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11326447.png)
![(5Z)-3-(4-chlorophenyl)-6-hydroxy-5-[2-(3-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-ylidene]pyrimidine-2,4(3H,5H)-dione](/img/structure/B11326448.png)
![N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B11326449.png)
![N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B11326456.png)
![dimethyl 2-({[3-(4-chlorophenyl)-1-oxo-3,4-dihydro-1H-isochromen-6-yl]carbonyl}amino)benzene-1,4-dicarboxylate](/img/structure/B11326463.png)
![2-[(2,5-dimethylphenyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B11326474.png)
![4-(butylsulfanyl)-1-(4-ethoxyphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11326475.png)
![N-(5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-methylbenzamide](/img/structure/B11326476.png)

![N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]naphthalene-1-carboxamide](/img/structure/B11326488.png)
